molecular formula C19H24FN3O B2713839 N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide CAS No. 1240900-77-9

N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide

Cat. No.: B2713839
CAS No.: 1240900-77-9
M. Wt: 329.419
InChI Key: HSKXRKQOSXZZCU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanocyclopentyl group, a cyclopropyl group, and a fluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide sources such as sodium cyanide in the presence of a suitable catalyst to form the cyanocyclopentyl intermediate.

    Introduction of the Cyclopropyl Group: The intermediate is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.

    Coupling with 2-Fluorophenyl Ethylamine: The final step involves coupling the intermediate with 2-fluorophenyl ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide
  • N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[cyclopropyl-[1-(2-fluorophenyl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-14(16-6-2-3-7-17(16)20)23(15-8-9-15)12-18(24)22-19(13-21)10-4-5-11-19/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXRKQOSXZZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(CC(=O)NC2(CCCC2)C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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